3-[(Cyclohexylmethyl)amino]benzoic acid
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Overview
Description
3-[(Cyclohexylmethyl)amino]benzoic acid: is an organic compound that features a benzene ring substituted with a cyclohexylmethylamino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Cyclohexylmethyl)amino]benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with benzoic acid.
Amination: The benzoic acid undergoes a reaction with cyclohexylmethylamine under controlled conditions to introduce the cyclohexylmethylamino group.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale, either batch reactors or continuous flow reactors can be used.
Catalysts and Solvents: Specific catalysts and solvents may be employed to enhance the reaction rate and selectivity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-[(Cyclohexylmethyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Quinones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: 3-[(Cyclohexylmethyl)amino]benzoic acid is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules and materials.
Biology: In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(Cyclohexylmethyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
3-Aminobenzoic acid: This compound has a similar structure but lacks the cyclohexylmethyl group.
4-Aminobenzoic acid: Another similar compound with the amino group in the para position.
Anthranilic acid: Contains an amino group ortho to the carboxylic acid group.
Uniqueness: 3-[(Cyclohexylmethyl)amino]benzoic acid is unique due to the presence of the cyclohexylmethyl group, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
3-(cyclohexylmethylamino)benzoic acid |
InChI |
InChI=1S/C14H19NO2/c16-14(17)12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h4,7-9,11,15H,1-3,5-6,10H2,(H,16,17) |
InChI Key |
CBMUGQMUNUFPHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
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